tert-Butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate tert-Butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15854574
InChI: InChI=1S/C21H33N3O2/c1-15(2)23-13-7-10-18(23)16-11-12-19(22-14-16)24(17-8-6-9-17)20(25)26-21(3,4)5/h11-12,14-15,17-18H,6-10,13H2,1-5H3
SMILES:
Molecular Formula: C21H33N3O2
Molecular Weight: 359.5 g/mol

tert-Butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

CAS No.:

Cat. No.: VC15854574

Molecular Formula: C21H33N3O2

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate -

Specification

Molecular Formula C21H33N3O2
Molecular Weight 359.5 g/mol
IUPAC Name tert-butyl N-cyclobutyl-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate
Standard InChI InChI=1S/C21H33N3O2/c1-15(2)23-13-7-10-18(23)16-11-12-19(22-14-16)24(17-8-6-9-17)20(25)26-21(3,4)5/h11-12,14-15,17-18H,6-10,13H2,1-5H3
Standard InChI Key CGHHPTGHTAFXPX-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCCC1C2=CN=C(C=C2)N(C3CCC3)C(=O)OC(C)(C)C

Introduction

The compound tert-Butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a synthetic organic molecule with potential applications in pharmaceutical and chemical research. Its structural complexity and functional groups make it a candidate for bioactivity studies, particularly in medicinal chemistry. Below, we provide an in-depth analysis of its properties, synthesis, and potential applications.

Synthesis

The synthesis of tert-butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves multi-step organic reactions. While detailed experimental procedures are not publicly available, the synthesis likely includes:

  • Formation of the pyridine core with a substituted pyrrolidine group.

  • Coupling of the cyclobutyl moiety to the pyridine ring.

  • Protection of the amine group using the tert-butoxycarbonyl (Boc) group to form the carbamate.

These steps are typically carried out under controlled conditions using catalysts or reagents such as triethylamine or acetonitrile to ensure high yield and purity.

Spectral Characterization

Spectroscopic techniques are used to confirm the structure and purity of the compound:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR provide insights into proton and carbon environments within the molecule.

    • Peaks corresponding to tert-butoxycarbonyl, pyridine, and cyclobutyl groups are observed.

  • Mass Spectrometry (MS):

    • Confirms molecular weight (m/z=359.51m/z = 359.51).

  • IR Spectroscopy:

    • Identifies functional groups such as carbamate (C=OC=O) and amine (NHN-H) stretches.

Applications

  • Pharmaceutical Research:

    • The compound's structural features suggest potential as a lead molecule for drug development targeting neurological or inflammatory pathways.

    • Its pyridine and pyrrolidine motifs are common in bioactive molecules.

  • Chemical Biology:

    • Useful in studying ligand-receptor interactions due to its functional diversity.

  • Synthetic Chemistry:

    • Serves as an intermediate in synthesizing more complex molecules.

Safety and Handling

Proper safety measures must be observed when handling this compound:

  • Store in a cool, dry place away from heat or open flames.

  • Use protective equipment such as gloves and goggles during handling.

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